N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a benzamide core linked to a but-2-yn-1-yl group, which is further substituted with benzyl and methyl amino groups. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of propargyl bromide with benzylamine in the presence of a base such as potassium carbonate.
Substitution with methylamine: The intermediate is then reacted with methylamine to introduce the methyl group.
Coupling with benzamide: Finally, the substituted but-2-yn-1-yl intermediate is coupled with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or alkylated products.
Scientific Research Applications
N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzamide core can engage in hydrogen bonding and π-stacking interactions, while the but-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(4-(benzylamino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide
- **N-(2-(4-(methylamino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide
- **N-(2-(4-(dimethylamino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide
Uniqueness
N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups allows for diverse interactions with biological targets, enhancing its potential as a versatile compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
N-[2-[4-[benzyl(methyl)amino]but-2-ynylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-24(17-18-10-4-2-5-11-18)15-9-8-14-22-20(25)16-23-21(26)19-12-6-3-7-13-19/h2-7,10-13H,14-17H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFCLBAGVPLYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)CNC(=O)C1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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